4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is an organic compound characterized by a cyclopropyl group, an oxane ring, and a pent-3-en-2-one backbone. This compound is notable for its unique structure, which combines a cycloalkane, an ether, and an enone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one typically involves multiple steps, starting with the formation of the cyclopropyl group and the oxane ring. One common method involves the cyclopropanation of an appropriate alkene, followed by the formation of the oxane ring through an intramolecular etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and etherification reactions, as well as the use of high-throughput screening to identify optimal reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one involves its interaction with specific molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl derivatives: Compounds with similar cyclopropyl groups.
Oxane derivatives: Compounds with similar oxane rings.
Enone derivatives: Compounds with similar enone functionalities.
Uniqueness
4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one is unique due to its combination of a cyclopropyl group, an oxane ring, and an enone functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
59939-12-7 |
---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4-cyclopropyl-5-(oxan-2-yloxy)pent-3-en-2-one |
InChI |
InChI=1S/C13H20O3/c1-10(14)8-12(11-5-6-11)9-16-13-4-2-3-7-15-13/h8,11,13H,2-7,9H2,1H3 |
InChI-Schlüssel |
KJGBPAJMKFXLKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C(COC1CCCCO1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.